![molecular formula C24H23N3O4 B2925498 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1286703-10-3](/img/structure/B2925498.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 , which are fibroblast growth factor receptors. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these receptors an attractive target for cancer therapy .
Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . The specific chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Corrosion Inhibition
Compounds with acetamide derivatives have been synthesized and evaluated for their corrosion inhibition properties. These compounds, including derivatives of isoxazolidine and isoxazoline synthesized through various reactions, have shown promising corrosion prevention efficiencies in both acidic and oil mediums, indicating potential applications in protecting metals from corrosion (Yıldırım & Cetin, 2008).
Conducting Polymers
Research on bis(pyrrol-2-yl) arylenes, including their synthesis and electrochemical polymerization, explores the development of conducting polymers from low oxidation potential monomers based on pyrrole. These studies contribute to the advancement of materials science, particularly in creating stable, electrically conducting polymers (Sotzing et al., 1996).
Antiprion Agents
Benzamide derivatives have been synthesized and evaluated as potential therapeutic agents against prion diseases. These compounds exhibit binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), demonstrating a promising direction for developing treatments for prion-related disorders (Fiorino et al., 2012).
Insecticidal Activity
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in developing new insecticides, contributing to agricultural science and pest management strategies (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The compound’s inhibition of FGFRs disrupts these downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially good bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.
Future Directions
Biochemical Analysis
Biochemical Properties
The 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . The FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Cellular Effects
In vitro, the compound this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to inhibition of the receptor’s kinase activity . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-22(28)16-27-11-9-18-8-10-26(23(18)24(27)29)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIEKDCBIMPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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